

Spectroscopic Profile of 2-Phenylbutanal: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Phenylbutanal** (CAS No: 2439-43-2), a key organic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the identification, characterization, and quality control of **2-Phenylbutanal** in research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for **2-Phenylbutanal** are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **2-Phenylbutanal** provides information about the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.7	S	1H	-	Aldehydic proton (-CHO)
7.4–7.2	m	5H	-	Aromatic protons (C ₆ H ₅)
3.44–3.38	m	1H	-	Methine proton (- CH)
2.19–2.05	dt	1H	14.3, 7.0	Methylene proton (-CH ₂)
1.84–1.69	dt	1H	14.0, 7.1	Methylene proton (-CH ₂)
0.91	t	3H	7.4	Methyl protons (- CH ₃)

Data sourced from a study published in the Journal of Medicinal Chemistry.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.



Chemical Shift (δ) ppm	Assignment	
~200	Aldehydic Carbonyl (C=O)	
~138	Aromatic C (quaternary)	
~129	Aromatic CH	
~128	Aromatic CH	
~127	Aromatic CH	
~55	Methine Carbon (-CH)	
~25	Methylene Carbon (-CH ₂)	
~12	Methyl Carbon (-CH₃)	

Note: The provided ¹³C NMR data is predicted based on typical chemical shift values for the functional groups present in **2-Phenylbutanal**, as experimental data was not available in the searched literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080-3030	Medium	Aromatic C-H Stretch
~2970-2870	Medium	Aliphatic C-H Stretch
~2720 and ~2820	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1725	Strong	Carbonyl (C=O) Stretch of Aldehyde
~1600, ~1495, ~1450	Medium-Weak	Aromatic C=C Bending
~750 and ~700	Strong	Monosubstituted Benzene Ring Bending



Note: The provided IR data is based on characteristic absorption frequencies for the functional groups in **2-Phenylbutanal**, as a detailed experimental peak table was not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The data provides information about the molecular weight and fragmentation pattern of the compound.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
148	Moderate	[M] ⁺ (Molecular Ion)
119	High	[M - CHO]+
91	Base Peak	[C ₇ H ₇]+ (Tropylium ion)
108	-	-

Data partially sourced from PubChem, with m/z 91 identified as the top peak.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid organic compound such as **2-Phenylbutanal**.

NMR Spectroscopy Protocol

- Sample Preparation: A small amount of **2-Phenylbutanal** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.



Data Processing: The FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Integration
of the peaks in the ¹H NMR spectrum is performed to determine the relative number of
protons.

FT-IR Spectroscopy Protocol

- Sample Preparation: For a liquid sample like **2-Phenylbutanal**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.
 This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O) and the plates themselves.
- Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder. The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Protocol

- Sample Preparation: A dilute solution of **2-Phenylbutanal** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Gas Chromatography (GC): A small volume of the sample solution (typically 1 μL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
- Mass Spectrometry (MS): As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

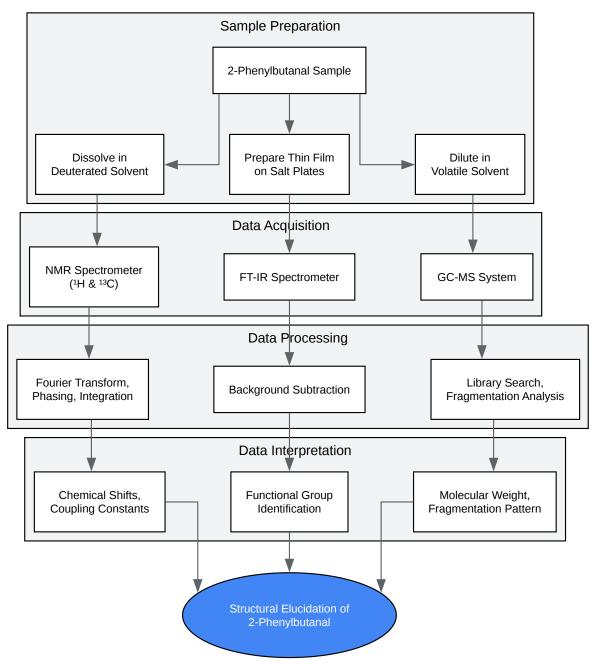


 Data Analysis: A mass spectrum is generated for each component, showing the relative abundance of the different fragment ions. The retention time from the GC and the fragmentation pattern from the MS are used to identify the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Phenylbutanal**.





Workflow for Spectroscopic Analysis of 2-Phenylbutanal

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Caption: General workflow for the spectroscopic analysis of 2-Phenylbutanal.



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References

- 1. pubs.acs.org [pubs.acs.org]
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